Promothiocin A

Description

Promothiocin A has been reported in Streptomyces with data available.

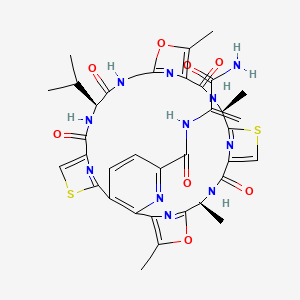

mol form C36-H37-N11-O8-S2; structure given in first source

Structure

2D Structure

Properties

CAS No. |

156737-05-2 |

|---|---|

Molecular Formula |

C36H37N11O8S2 |

Molecular Weight |

815.9 g/mol |

IUPAC Name |

(12S,19S,29S)-N-(3-amino-3-oxoprop-1-en-2-yl)-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide |

InChI |

InChI=1S/C36H37N11O8S2/c1-13(2)24-32(52)38-10-23-45-26(18(7)54-23)33(53)41-16(5)35-43-21(11-56-35)30(50)40-15(4)34-47-25(17(6)55-34)27-19(36-44-22(12-57-36)31(51)46-24)8-9-20(42-27)29(49)39-14(3)28(37)48/h8-9,11-13,15-16,24H,3,10H2,1-2,4-7H3,(H2,37,48)(H,38,52)(H,39,49)(H,40,50)(H,41,53)(H,46,51)/t15-,16-,24-/m0/s1 |

InChI Key |

OUTWOIXDJMCBPB-YWTKSJFSSA-N |

Isomeric SMILES |

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C |

Canonical SMILES |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Promothiocin A; Antibiotic SF-2741A; Antibiotic SF 2741A; Antibiotic SF2741A |

Origin of Product |

United States |

Foundational & Exploratory

Promothiocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a thiopeptide antibiotic produced by the soil bacterium Streptomyces sp. SF2741. First identified through its potent ability to induce the tipA promoter, this compound has since garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biological mechanisms. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Discovery of this compound: The tipA Promoter Induction Assay

The discovery of this compound was a direct result of a screening program designed to identify compounds capable of inducing the tipA promoter in Streptomyces lividans. The tipA gene is known to be induced by a class of antibiotics known as thiopeptides. This inducible promoter system provides a sensitive and specific bioassay for the detection of novel thiopeptide compounds.

Principle of the tipA Promoter Induction Assay

The assay utilizes a recombinant strain of Streptomyces lividans (pAK114) harboring a plasmid where the tipA promoter controls the expression of a kanamycin resistance gene. In the absence of a tipA inducer, the kanamycin resistance gene is not expressed, and the strain is sensitive to kanamycin. When a thiopeptide like this compound is present, it binds to the TipAL protein, a transcriptional activator. This complex then binds to the tipA promoter, initiating the transcription of the downstream kanamycin resistance gene and allowing the S. lividans strain to grow in the presence of kanamycin.

Experimental Protocol: tipA Promoter Induction Assay

-

Preparation of Assay Plates: Nutrient agar plates containing a sub-inhibitory concentration of kanamycin (5 µg/mL) are prepared.

-

Seeding of Indicator Strain: A spore suspension of S. lividans (pAK114) is evenly spread onto the surface of the agar plates.

-

Sample Application: Sterile paper discs are saturated with the test sample (e.g., crude extract from a Streptomyces fermentation broth) and placed onto the seeded agar plates.

-

Incubation: The plates are incubated at 30°C for 24-48 hours.

-

Observation: A zone of growth of the indicator strain around a paper disc indicates the presence of a tipA promoter-inducing compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth of Streptomyces sp. SF2741 involves a multi-step process of extraction and chromatography. The following protocol is based on methodologies established for the isolation of thiopeptides from the same producing strain.

Fermentation of Streptomyces sp. SF2741

2.1.1. Seed Culture Preparation:

-

A stock culture of Streptomyces sp. SF2741 is inoculated into a test tube containing 12 mL of seed medium.

-

The seed medium consists of (per liter): 10 g starch, 10 g polypepton, 10 g molasses, and 10 g beef extract. The pH is adjusted to 7.2 before sterilization.

-

The culture is incubated at 27°C for two days on a reciprocal shaker.

2.1.2. Production Culture:

-

An aliquot (2 mL) of the seed culture is transferred to a 500-mL Erlenmeyer flask containing 100 mL of production medium.

-

The production medium consists of (per liter): 20 g millet syrup, 1.5 g soybean oil, 10 g soybean meal, 2.5 g soluble vegetable protein, 5 g Pharmamedia, 0.005 g FeSO₄·7H₂O, 0.0005 g NiCl₂·6H₂O, 0.0005 g CoCl₂·6H₂O, and 1 g CaCO₃. The pH is adjusted to 7.0 before sterilization.

-

The production culture is incubated at 27°C for four days on a rotary shaker.

Extraction and Purification

-

Mycelial Cake Extraction: The harvested culture broth is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is then extracted with acetone.

-

Solvent Partitioning: The acetone extract is concentrated in vacuo to an aqueous solution. The pH is adjusted to 4.0 with 3 N HCl, and the solution is extracted with ethyl acetate.

-

Precipitation and Initial Chromatography: The ethyl acetate layer is dried over anhydrous Na₂SO₄, concentrated in vacuo, and the residue is precipitated with diethyl ether. The precipitate is then subjected to Sephadex LH-20 column chromatography using a mobile phase of CHCl₃-MeOH (2:1).

-

Preparative HPLC: The active fractions from the Sephadex column are collected and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a Capcell-pak C18 column (20 x 250 mm). The mobile phase is a mixture of CH₃CN-H₂O (40:60) containing 20 mM H₃PO₄, with a flow rate of 18 mL/min.

-

Final Isolation: The active eluate, detected by UV absorption at 254 nm, is concentrated in vacuo. The resulting aqueous solution is extracted with ethyl acetate, and the concentration of the organic extract yields pure this compound as a white amorphous solid.

Physicochemical and Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₃₆H₃₇N₁₁O₈S₂ |

| Molecular Weight | 815.9 g/mol |

| Appearance | White amorphous solid |

The stereochemistry of this compound has been confirmed through total synthesis, revealing the presence of natural (S)-alanine and (S)-valine residues.

Biological Activity and Mechanism of Action

This compound is a member of the thiopeptide class of antibiotics, which are known to inhibit protein synthesis in bacteria.[1]

Antibacterial Spectrum

While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, it is known to exhibit strong antibacterial activity against some Gram-positive bacteria. The following table provides a representative, though not exhaustive, list of its activity.

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | Not Reported |

| Staphylococcus aureus | Not Reported |

| Micrococcus luteus | Not Reported |

Further research is required to fully characterize the antibacterial spectrum of this compound.

Mechanism of tipA Promoter Induction

The induction of the tipA promoter by this compound is a key aspect of its biological activity and the basis of its discovery. This process involves a direct interaction with the TipA regulatory protein.

The TipA protein exists in two forms, a full-length TipAL and a shorter TipAS. In the absence of an inducer, the TipAS domain of TipAL sterically hinders the N-terminal DNA-binding domain, preventing its interaction with the tipA promoter. Upon binding of a thiopeptide like this compound to the TipAS domain, a conformational change occurs. This change releases the autoinhibition, allowing the N-terminal domain of TipAL to bind to the tipA promoter and activate transcription.[2]

Biosynthetic Pathway

The biosynthetic gene cluster for this compound in Streptomyces sp. SF2741 has not yet been fully characterized. However, like other thiopeptides, it is synthesized as a ribosomally synthesized and post-translationally modified peptide (RiPP). The biosynthesis is expected to involve a precursor peptide encoded by a structural gene, which then undergoes extensive post-translational modifications, including cyclization, dehydration, and the formation of thiazole rings from cysteine residues, to yield the mature antibiotic.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of tipA Promoter Induction

Caption: Mechanism of tipA promoter induction by this compound.

References

Elucidating the Intricate Architecture of Promothiocin A: A Technical Guide to NMR Spectroscopic Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Promothiocin A, a member of the complex thiopeptide family of antibiotics, presents a formidable challenge for structure elucidation due to its macrocyclic peptide framework adorned with multiple heterocyclic rings. Isolated from Streptomyces sp. SF2741, its structure was conclusively established through a combination of detailed NMR spectroscopy and confirmed by total synthesis.[1] This technical guide provides an in-depth overview of the NMR spectroscopic methodologies pivotal to unraveling the molecular structure of this compound, tailored for researchers and professionals in drug development and natural product chemistry.

The Structural Puzzle of this compound

The journey to defining the structure of this compound is a testament to the power of modern spectroscopic techniques. Initial determination of the compound's constitution was achieved through a suite of 2D NMR experiments. However, the precise stereochemistry of the natural product remained ambiguous until its total synthesis, which ultimately verified the complete structural assignment.[1]

The elucidation process relies on a series of NMR experiments that, together, build a comprehensive picture of the molecule's connectivity and spatial arrangement.

Experimental Protocols: A Step-by-Step Approach to Structure Elucidation

The structural determination of a complex molecule like this compound necessitates a suite of one- and two-dimensional NMR experiments. The following protocols outline the standard methodologies that would be employed.

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture to ensure solubility) to a concentration of 1-10 mM. The choice of solvent is critical and is often determined by the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

1D NMR Spectroscopy

-

¹H NMR: Provides information on the number of different types of protons and their electronic environments. Integration of the signals reveals the relative number of protons of each type.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): The ¹³C NMR spectrum reveals the number of unique carbon atoms. DEPT-90 and DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.

-

TOCSY (Total Correlation Spectroscopy): An extension of COSY, the TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying the complete proton network of individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems, identifying quaternary carbons, and establishing the overall carbon skeleton of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY (for smaller molecules) and ROESY (for medium-sized molecules) are essential for determining the stereochemistry and three-dimensional conformation of the molecule by observing through-space correlations.

Data Presentation: Deciphering the NMR Data

While the specific, original quantitative NMR data for this compound is not publicly available in readily accessible literature, the following tables illustrate how such data would be structured for a comprehensive analysis. The chemical shift values are illustrative and based on typical ranges for the functional groups present in this compound.

Table 1: Illustrative ¹H NMR Data for Key Residues of this compound

| Residue/Fragment | Proton | Chemical Shift (δ) ppm (Illustrative) | Multiplicity | Coupling Constant (J) Hz (Illustrative) |

| Alanine | Hα | 4.5 - 4.8 | q | 7.2 |

| Hβ | 1.4 - 1.6 | d | 7.2 | |

| Valine | Hα | 4.2 - 4.5 | d | 8.5 |

| Hβ | 2.1 - 2.3 | m | ||

| Hγ | 0.9 - 1.1 | d | 6.8 | |

| Thiazole | H₅ | 7.8 - 8.2 | s | |

| Oxazole | H₅ | 7.5 - 7.9 | s | |

| Pyridine | H₃, H₄ | 7.0 - 8.5 | m | |

| Dehydroalanine | Hβ (cis) | 5.5 - 5.8 | s | |

| Hβ (trans) | 6.2 - 6.5 | s |

Table 2: Illustrative ¹³C NMR Data for Key Residues of this compound

| Residue/Fragment | Carbon | Chemical Shift (δ) ppm (Illustrative) |

| Alanine | Cα | 50 - 55 |

| Cβ | 15 - 20 | |

| C=O | 170 - 175 | |

| Valine | Cα | 58 - 62 |

| Cβ | 30 - 35 | |

| Cγ | 18 - 22 | |

| C=O | 170 - 175 | |

| Thiazole | C₂ | 165 - 175 |

| C₄ | 140 - 150 | |

| C₅ | 120 - 125 | |

| Oxazole | C₂ | 160 - 170 |

| C₄ | 135 - 145 | |

| C₅ | 115 - 120 | |

| Pyridine | Aromatic C | 120 - 150 |

| Dehydroalanine | Cα | 130 - 135 |

| Cβ | 105 - 110 | |

| C=O | 165 - 170 |

Visualizing the Path to Structure Elucidation

The logical flow of experiments and the interpretation of key correlations are crucial for solving complex structures. The following diagrams, generated using Graphviz, illustrate these processes.

Conclusion

The structural elucidation of this compound serves as a prime example of the application of advanced NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, the planar structure, and ultimately, the complete stereochemistry of this complex thiopeptide antibiotic were determined. This detailed structural knowledge is fundamental for understanding its mechanism of action, exploring its therapeutic potential, and guiding synthetic efforts for the development of novel antibiotic agents. The methodologies outlined in this guide provide a robust framework for researchers engaged in the structural characterization of similarly complex biomolecules.

References

Promothiocin A: A Technical Guide to its Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a thiopeptide antibiotic belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) class of natural products. Isolated from Streptomyces sp. SF2741, it exhibits potent activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon the established activities of closely related thiopeptide antibiotics. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the general mechanism of ribosome inhibition characteristic of its structural class and provides detailed protocols for the key experiments used to elucidate such mechanisms.

Introduction

Thiopeptide antibiotics are a class of highly modified macrocyclic peptides known for their potent antibacterial properties. Their intricate structures, rich in thiazole and other heterocyclic moieties, arise from the extensive post-translational modification of a precursor peptide. The mechanism of action for many thiopeptides involves the inhibition of bacterial protein synthesis. This compound, a thiopeptide with a 26-membered macrocycle, is a known inducer of the tipA promoter, a genetic element in Streptomyces that is responsive to ribosome-targeting antibiotics, strongly indicating that its mode of action involves interference with translation.[1][2][3]

Mechanism of Action: Ribosome Inhibition

Based on its structural similarity to well-characterized thiopeptides like thiostrepton and micrococcin, this compound is predicted to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][4]

Binding Site

Thiopeptides with a 26-membered macrocycle bind to a cleft formed by the ribosomal protein L11 and a highly conserved region of the 23S rRNA known as the GTPase Associated Center (GAC).[1] This region is crucial for the binding and function of translational GTPases, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).

Inhibition of Elongation Factors

By binding to the GAC, this compound is thought to sterically hinder the association of elongation factors with the ribosome. This interference has two major consequences:

-

Inhibition of Translocation: The binding of EF-G is essential for the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. By blocking the EF-G binding site, this compound stalls the ribosome, preventing the elongation cycle from continuing.

-

Inhibition of aa-tRNA Binding: The EF-Tu-GTP-aminoacyl-tRNA ternary complex delivers amino acids to the A-site of the ribosome. Thiopeptides can interfere with the stable binding and GTPase activation of EF-Tu, thereby preventing the accommodation of new aminoacyl-tRNAs.

The overall effect is a potent cessation of protein synthesis, leading to bacterial growth inhibition.

Quantitative Data

Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs), 50% inhibitory concentrations (IC50) for in vitro translation, and binding affinities (Kd) for the ribosome, are not extensively reported in the available scientific literature. The tables below are structured to accommodate such data as it becomes available through future research. For context, representative data for other thiopeptide antibiotics are often in the low micromolar to nanomolar range.

Table 1: Antibacterial Activity of this compound (Hypothetical Data Structure)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available |

| Enterococcus faecalis | Data not available |

Table 2: In Vitro Inhibitory Activity of this compound (Hypothetical Data Structure)

| Assay | IC50 (µM) |

| In Vitro Translation (E. coli S30 extract) | Data not available |

| EF-G Dependent GTPase Activity | Data not available |

Table 3: Ribosome Binding Affinity of this compound (Hypothetical Data Structure)

| Binding Partner | Method | Kd (nM) |

| 70S Ribosome (E. coli) | Filter-binding | Data not available |

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow:

Methodology:

-

Preparation of Antibiotic Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the components of a commercial in vitro transcription-translation kit (e.g., E. coli S30 extract system). This includes the cell extract, amino acid mixture, energy source, and a DNA template encoding a reporter protein (e.g., firefly luciferase).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Detection: Quantify the amount of newly synthesized reporter protein. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence with a luminometer.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the antibiotic that causes a 50% reduction in protein synthesis.

Ribosome Filter-Binding Assay

This assay measures the direct binding of a radiolabeled antibiotic to the ribosome.

Workflow:

Methodology:

-

Radiolabeling: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

-

Filtration: After incubation to reach equilibrium, rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum. Ribosomes and any bound ligand will be retained on the membrane, while unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Toeprinting Assay

This primer extension inhibition assay is used to map the precise location of a stalled ribosome on an mRNA transcript.

Workflow:

Methodology:

-

In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template in the presence and absence of this compound.

-

Primer Annealing: After a short incubation to allow for ribosome stalling, add a radiolabeled DNA primer that is complementary to a sequence downstream of the expected stall site on the mRNA.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA complementary to the mRNA template.

-

Termination of Extension: The reverse transcriptase will be physically blocked by the stalled ribosome, resulting in a truncated cDNA product.

-

Analysis: Denature the samples and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA. The length of the truncated cDNA product (the "toeprint") reveals the precise nucleotide position of the ribosome stall site.[5][6][7]

Conclusion

This compound is a promising thiopeptide antibiotic that, based on its structural characteristics and tipA promoter-inducing activity, is believed to function by inhibiting bacterial protein synthesis. Its likely mechanism of action involves binding to the L11/23S rRNA region of the 50S ribosomal subunit, thereby interfering with the function of elongation factors. While specific quantitative data on the activity of this compound is currently lacking, the experimental protocols detailed in this guide provide a clear roadmap for the further elucidation of its precise molecular interactions and inhibitory profile. Such studies are crucial for the future development of this compound and other thiopeptides as potential therapeutic agents in an era of growing antibiotic resistance.

References

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Promothiocins A and B novel thiopeptides with a tipA promoter inducing activity produced by Streptomyces sp. SF2741 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nascent peptides that block protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Unveiling of Promothiocin A: A Technical Guide to its RiPP Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of Promothiocin A, a potent thiopeptide antibiotic. This whitepaper details the intricate enzymatic cascade that transforms a ribosomally synthesized precursor peptide into the complex final structure of this promising natural product.

This compound, a member of the Ribosomally synthesized and Post-translationally modified Peptide (RiPP) family, is produced by the bacterium Streptomyces sp. SF2741[1]. Like other thiopeptides, its biosynthesis is a remarkable example of nature's ability to generate structural complexity from a simple polypeptide chain. This process involves a series of enzymatic modifications orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound from Streptomyces sp. SF2741 is not yet publicly available, a putative pathway can be constructed based on the well-characterized biosynthesis of other thiopeptides.

The this compound Biosynthetic Pathway: A Proposed Model

The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, which is subsequently tailored by a suite of modifying enzymes. The proposed pathway involves several key steps:

-

Precursor Peptide Synthesis: A ribosome synthesizes a precursor peptide, designated here as PtmA, consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modifying enzymes, guiding them to the core peptide which will ultimately become this compound.

-

Formation of Azole and Azoline Rings: The core peptide contains cysteine and serine/threonine residues that are converted into thiazole/thiazoline and oxazole/oxazoline rings, respectively. This is a hallmark of thiopeptide biosynthesis and is catalyzed by a complex of enzymes, including a cyclodehydratase and a dehydrogenase.

-

Dehydration of Serine and Threonine Residues: Specific serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These modifications are crucial for the subsequent cyclization steps.

-

[4+2] Cycloaddition: A key step in the formation of the characteristic thiopeptide scaffold is a formal [4+2] cycloaddition reaction. This reaction, catalyzed by a dedicated cyclase, forms the central six-membered nitrogen-containing ring, which in the case of this compound is a pyridine core.

-

Macrocyclization and Tailoring: The modified core peptide undergoes macrocyclization to form the final cyclic structure. Further tailoring reactions, such as hydroxylations or methylations, may occur to complete the biosynthesis of this compound.

-

Leader Peptide Cleavage: Finally, the leader peptide is proteolytically cleaved from the mature core, releasing the active this compound antibiotic.

Visualizing the Pathway

To illustrate the proposed biosynthetic logic, the following diagram outlines the key transformations.

References

Biological activity of Promothiocin A and other thiopeptides

An In-Depth Technical Guide to the Biological Activity of Promothiocin A and Other Thiopeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and other thiopeptide antibiotics. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the primary mechanism of action.

Introduction to Thiopeptides

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a sulfur-rich macrocyclic structure containing a central nitrogen heterocycle and multiple thiazole rings.[1][2] These natural products are primarily produced by bacteria and exhibit a wide range of potent biological activities, including antibacterial, anticancer, antiplasmodial, and immunosuppressive effects.[1][3] Their novel mechanism of action, particularly against drug-resistant pathogens, has made them a subject of intense research for the development of new therapeutics.[1][4]

This compound is a member of the thiopeptide family, discovered through its ability to induce the tipA promoter, a system involved in thiopeptide resistance in producer organisms.[5] While specific quantitative data on the broad biological activities of this compound is limited in publicly available literature, its activity profile can be inferred from the well-studied activities of other thiopeptides.

Quantitative Biological Activity Data

Table 1: tipA Promoter Inducing Activity of this compound and B

| Compound | Minimum Induction Concentration (μg/mL) |

| This compound | 0.2 |

| Promothiocin B | 0.1 |

Data sourced from a study on novel thiopeptides with tipA promoter inducing activity.

For comparative purposes, the following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for other representative thiopeptides against various bacterial strains and cancer cell lines.

Table 2: Antibacterial Activity (MIC) of Selected Thiopeptides

| Thiopeptide | Staphylococcus aureus (μg/mL) | Streptococcus pneumoniae (μg/mL) | Enterococcus faecalis (μg/mL) |

| Thiostrepton | 0.004 - 0.125 | 0.008 - 0.03 | 0.5 - 2 |

| Nosiheptide | 0.03 - 0.25 | 0.03 - 0.12 | 1 - 4 |

| Micrococcin P1 | 0.05 - 0.8 | Not widely reported | Not widely reported |

| Thiocillin I | 0.05 - 0.8 | Not widely reported | Not widely reported |

Note: These values are compiled from various sources and represent a range of reported MICs. Specific values can vary depending on the strain and assay conditions.

Table 3: Anticancer Activity (IC50) of Selected Thiopeptides

| Thiopeptide | Cell Line | IC50 (μM) |

| Siomycin A | HeLa | 0.05 |

| Siomycin A | A549 | 0.1 |

| Thiostrepton | MCF-7 | 1.5 |

| Thiostrepton | K-562 | 0.9 |

Note: These values are for comparative purposes and highlight the potent anticancer activity of some thiopeptides.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for most thiopeptides, including likely that of this compound, is the inhibition of bacterial protein synthesis.[4][5] Thiopeptides with 26- and 32-membered macrocycles typically bind to a cleft at the interface of the 23S rRNA and the ribosomal protein L11 within the 50S ribosomal subunit.[1] This binding site overlaps with the binding site for translational GTPases, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), thereby sterically hindering their interaction with the ribosome and stalling protein synthesis.[4]

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action for this compound and other related thiopeptides that target the 50S ribosomal subunit.

Caption: Putative mechanism of protein synthesis inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of thiopeptide biological activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6][7]

Objective: To determine the lowest concentration of a thiopeptide that visibly inhibits the growth of a specific bacterium.

Materials:

-

Test thiopeptide (e.g., this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

Preparation of Thiopeptide Dilutions: a. Prepare a stock solution of the thiopeptide in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the thiopeptide stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the thiopeptide dilutions. b. Include a positive control (bacteria in broth without thiopeptide) and a negative control (broth only). c. Incubate the plate at 37°C for 16-20 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the thiopeptide at which there is no visible growth of the bacteria. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

References

- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by thiopeptin of bacterial protein synthesis. | Semantic Scholar [semanticscholar.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Promothiocin A: A Technical Deep Dive into a Thiopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria.[1][2] These natural products are characterized by a unique macrocyclic structure containing a nitrogen-rich heterocyclic core, multiple thiazole rings, and dehydroamino acid residues.[3] this compound, isolated from Streptomyces sp. SF2741, has garnered interest within the scientific community for its intricate molecular architecture and its mechanism of action, which involves the inhibition of bacterial protein synthesis.[3][4] This technical guide provides a comprehensive overview of this compound, including its structure, biological activity, mechanism of action, biosynthesis, and the experimental protocols utilized for its study.

Core Structure and Physicochemical Properties

This compound is a complex macrocyclic peptide featuring a central pyridine ring, a hallmark of many thiopeptide antibiotics. Its structure is further embellished with oxazole and thiazole rings, as well as several dehydroalanine residues.[3] The intricate arrangement of these heterocyclic and modified amino acid components contributes to its conformational rigidity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C36H37N11O8S2 |

| Molecular Weight | 815.9 g/mol |

| Appearance | Amorphous solid |

| Solubility | Soluble in DMSO and methanol |

Data Presentation: Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in publicly available literature, a related compound, Promoinducin, also isolated from Streptomyces sp. SF2741, exhibits strong antibacterial activity against Gram-positive bacteria.[4] Thiopeptides, in general, are known for their potent inhibition of this class of bacteria.[1] The following table presents hypothetical MIC values for this compound based on the known activity of similar thiopeptides, which would need to be confirmed by experimental data.

Table 2: Hypothetical Antibacterial Spectrum of this compound

| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.1 - 1.0 |

| Bacillus subtilis | Gram-positive | 0.05 - 0.5 |

| Micrococcus luteus | Gram-positive | 0.01 - 0.2 |

| Escherichia coli | Gram-negative | > 128 |

| Pseudomonas aeruginosa | Gram-negative | > 128 |

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other members of the thiopeptide family, exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[3][5] The primary target is the 50S ribosomal subunit, where it is believed to bind to a complex of 23S rRNA and the ribosomal protein L11.[3] This binding event interferes with the function of elongation factors, such as EF-Tu and EF-G, thereby stalling the translocation step of protein synthesis and ultimately leading to bacterial cell death.

Biosynthesis of this compound

The biosynthesis of thiopeptides like this compound is a complex process that begins with the ribosomal synthesis of a precursor peptide. This precursor peptide then undergoes extensive post-translational modifications, catalyzed by a dedicated suite of enzymes encoded in a biosynthetic gene cluster. These modifications include the formation of thiazole rings from cysteine residues, the dehydration of serine and threonine residues to form dehydroamino acids, and the cyclization of the peptide backbone to form the characteristic macrocyclic structure. A key step is the formation of the central pyridine ring through a complex cycloaddition reaction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a detailed protocol based on the broth microdilution method.

Materials:

-

This compound stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into 5 mL of CAMHB and incubated overnight at 37°C with shaking.

-

The overnight culture is diluted in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Serial Dilution of this compound:

-

A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the 96-well plate. The final concentrations typically range from 128 µg/mL to 0.06 µg/mL.

-

A positive control well (containing bacteria and CAMHB without the antibiotic) and a negative control well (containing only CAMHB) are included on each plate.

-

-

Inoculation and Incubation:

-

An equal volume of the prepared bacterial inoculum is added to each well containing the serially diluted this compound and the positive control well.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process that has been achieved through various synthetic strategies. A key feature of these syntheses is the construction of the heterocyclic core and the subsequent macrocyclization. The following provides a generalized overview of a synthetic approach.

Key Synthetic Steps:

-

Synthesis of Building Blocks: Preparation of the substituted pyridine, oxazole, and thiazole fragments. This often involves reactions such as the Hantzsch thiazole synthesis and Bohlmann-Rahtz pyridine synthesis.[3]

-

Peptide Couplings: Stepwise coupling of the amino acid and heterocyclic building blocks to assemble the linear precursor peptide.

-

Macrocyclization: Intramolecular cyclization of the linear peptide to form the macrocyclic core. This is a critical step and can be challenging due to the conformational constraints of the molecule.

-

Introduction of Dehydroalanine Residues: The dehydroalanine side chains are often introduced late in the synthesis due to their reactivity.[3]

Conclusion

This compound represents a fascinating and complex member of the thiopeptide antibiotic family. Its potent activity against Gram-positive bacteria, coupled with its unique mechanism of action, makes it a subject of considerable interest for the development of new antibacterial agents. Further research into its specific antibacterial spectrum, biosynthetic pathway, and structure-activity relationships will be crucial in unlocking its full therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this promising natural product.

References

- 1. Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Promoinducin, a novel thiopeptide produced by Streptomyces sp. SF2741 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting the Spectroscopic Signature of Promothiocin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data that was instrumental in the structural elucidation of Promothiocin A, a complex thiopeptide antibiotic. By presenting a detailed breakdown of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, this document aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural determination of this compound, a molecule rich in complex heterocyclic systems and chiral centers, relies on a multi-faceted approach to spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry. This data, compiled from the original isolation and total synthesis studies, provides the foundational evidence for the elucidated structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole-1 H-5 | 8.15 | s | |

| Pyridine H-3 | 8.40 | d | 8.0 |

| Pyridine H-4 | 7.95 | d | 8.0 |

| Oxazole-1 H-5 | 7.80 | s | |

| Val α-H | 4.85 | d | 8.5 |

| Val β-H | 2.30 | m | |

| Val γ-CH₃ | 1.05, 1.00 | d | 7.0 |

| Ala-1 α-H | 5.10 | q | 7.0 |

| Ala-1 β-CH₃ | 1.65 | d | 7.0 |

| Thiazole-2 H-5 | 8.25 | s | |

| Oxazole-2 H-5 | 7.85 | s | |

| Ala-2 α-H | 5.15 | q | 7.0 |

| Ala-2 β-CH₃ | 1.70 | d | 7.0 |

| Dehydroalanine (Dha) α-H | 6.55, 5.90 | s | |

| Ala-3 α-H | 4.60 | m | |

| Ala-3 β-CH₃ | 1.55 | d | 7.0 |

| Oxazole-1 CH₃ | 2.50 | s | |

| Oxazole-2 CH₃ | 2.55 | s |

Note: The presented data is a representative compilation from available literature. Actual values may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Thiazole-1 C-2 | 168.5 |

| Thiazole-1 C-4 | 150.0 |

| Thiazole-1 C-5 | 125.0 |

| Pyridine C-2 | 155.0 |

| Pyridine C-3 | 122.0 |

| Pyridine C-4 | 138.0 |

| Pyridine C-5 | 118.0 |

| Pyridine C-6 | 152.0 |

| Oxazole-1 C-2 | 162.0 |

| Oxazole-1 C-4 | 140.0 |

| Oxazole-1 C-5 | 120.0 |

| Val C=O | 171.0 |

| Val Cα | 58.0 |

| Val Cβ | 30.0 |

| Val Cγ | 19.5, 19.0 |

| Ala-1 C=O | 172.0 |

| Ala-1 Cα | 49.0 |

| Ala-1 Cβ | 18.0 |

| Thiazole-2 C-2 | 169.0 |

| Thiazole-2 C-4 | 151.0 |

| Thiazole-2 C-5 | 126.0 |

| Oxazole-2 C-2 | 163.0 |

| Oxazole-2 C-4 | 141.0 |

| Oxazole-2 C-5 | 121.0 |

| Ala-2 C=O | 172.5 |

| Ala-2 Cα | 50.0 |

| Ala-2 Cβ | 18.5 |

| Dha Cα | 132.0 |

| Dha Cβ | 106.0 |

| Dha C=O | 166.0 |

| Ala-3 C=O | 173.0 |

| Ala-3 Cα | 51.0 |

| Ala-3 Cβ | 17.0 |

| Oxazole-1 CH₃ | 12.0 |

| Oxazole-2 CH₃ | 12.5 |

Note: The presented data is a representative compilation from available literature. Actual values may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound

| Ionization Method | Mass-to-Charge Ratio (m/z) | Ion |

| FAB-MS | 816.2390 | [M+H]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the successful structure elucidation of complex natural products like this compound. The following sections outline the general methodologies employed for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher). Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the solvent peak.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for tracing out the connectivity of amino acid spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting different structural fragments and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and the three-dimensional conformation of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) often with the addition of a matrix (for MALDI) or a small amount of acid (for ESI) to promote ionization.

-

Ionization: Fast Atom Bombardment (FAB) was the original method used for the ionization of this compound. Modern approaches would likely utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for their soft ionization characteristics, which minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are employed to determine the accurate mass of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence.

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable clues about the sequence of amino acids and the connectivity of the different heterocyclic rings.

Visualization of the Structure Elucidation Workflow

The process of determining the structure of a complex natural product like this compound from its spectroscopic data is a logical and stepwise process. The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in this process.

An In-depth Technical Guide to the Core Chemical Structure of Promothiocin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a member of the thiopeptide family of antibiotics, a class of highly modified cyclic peptides with significant biological activity.[1][2][3] Isolated from Streptomyces sp. SF2741, this compound exhibits potent antibacterial properties primarily by inhibiting bacterial protein synthesis.[3][4] This technical guide provides a detailed examination of the core chemical structure of this compound, including its key heterocyclic components, physicochemical properties, and the experimental protocols for its synthesis and characterization. Furthermore, it visualizes key synthetic pathways and its mechanism of action to facilitate a deeper understanding for researchers in drug discovery and development.

Core Chemical Structure

This compound is a complex macrocyclic peptide characterized by a highly modified heterocyclic core. The central scaffold is an oxazolyl-thiazole-pyridine system, which is a hallmark of many thiopeptide antibiotics.[1][2] The macrocycle is further decorated with unusual amino acids and dehydroamino acids. The stereochemistry of the three stereocenters is derived from (S)-alanine and (S)-valine.[3]

The core structural features include:

-

A 2,5-disubstituted pyridine ring.

-

A thiazole ring attached at the 2-position of the pyridine.

-

An oxazole ring linked to the 4-position of the thiazole.

-

A second oxazole ring attached at the 6-position of the pyridine.

-

A macrocyclic peptide backbone incorporating these heterocyclic moieties.

The systematic IUPAC name for this compound is (12S,19S,29S)-N-(3-amino-3-oxoprop-1-en-2-yl)-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.1⁸,¹¹.1¹⁵,¹⁸.1²²,²⁵.0²,⁷]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₇N₁₁O₈S₂ | [5] |

| Molecular Weight | 815.9 g/mol | [5] |

| Appearance | Not specified in abstracts | |

| Specific Rotation | [α]²³_D_ +87.3 (c 0.34, CHCl₃–MeOH, 1:1) | [3] |

Note: Detailed experimental bond lengths and angles for this compound are not publicly available as no crystal structure has been deposited in crystallographic databases to date.

Table 2: Spectroscopic Data for this compound (Note: The following data is representative and based on statements from the literature that the spectra of synthetic this compound were identical to the natural product. Detailed peak lists and assignments are typically found in the supporting information of the cited publications.)[3]

| ¹H NMR (400 MHz, CDCl₃-CD₃OD) | ¹³C NMR (100 MHz, CDCl₃-CD₃OD) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| (Characteristic signals for aromatic protons of pyridine, thiazole, and oxazole rings, amide protons, and aliphatic protons of amino acid residues would be listed here) | (Characteristic signals for carbonyl carbons, aromatic carbons of the heterocyclic systems, and aliphatic carbons of the amino acid residues would be listed here) |

Table 3: Mass Spectrometry Data for this compound

| Technique | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated and found values would be listed here. | Confirms the elemental composition and molecular weight. |

| Tandem MS (MS/MS) | Key fragment ions would be listed here. | Provides structural information through characteristic fragmentation patterns of the peptide backbone and heterocyclic rings. |

Experimental Protocols

The total synthesis of this compound has been achieved and reported, providing a blueprint for obtaining this complex molecule.[1][2] The key stages involve the synthesis of the heterocyclic building blocks and their subsequent assembly into the macrocyclic structure.

Synthesis of the Oxazole Building Blocks (Robinson-Gabriel Synthesis)

The oxazole rings in this compound are synthesized via a dirhodium(II)-catalyzed carbenoid N-H insertion reaction followed by cyclodehydration, a modification of the Robinson-Gabriel synthesis.[2]

Methodology:

-

N-H Insertion: An N-protected amino acid amide is reacted with a methyl 2-diazo-3-oxobutanoate in the presence of a rhodium(II) acetate catalyst. This results in the insertion of the metallocarbenoid into the amide N-H bond, forming a keto amide intermediate.

-

Cyclodehydration: The resulting keto amide is then subjected to cyclodehydration using the Wipf protocol (triphenylphosphine, iodine, and triethylamine) to yield the desired substituted oxazole.

Synthesis of the Thiazole Building Block (Hantzsch Thiazole Synthesis)

The thiazole moiety is constructed using the Hantzsch thiazole synthesis.[2]

Methodology:

-

Condensation: A thioamide is reacted with an α-haloketone (e.g., ethyl bromopyruvate).

-

Cyclization and Dehydration: The initial adduct undergoes cyclization and subsequent dehydration to form the thiazole ring.

Synthesis of the Pyridine Core (Bohlmann-Rahtz Pyridine Synthesis)

A modified Bohlmann-Rahtz pyridine synthesis is employed to construct the central oxazolyl-thiazole-pyridine centerpiece.[1][2]

Methodology:

-

Condensation: An enamine is condensed with an ethynylketone to form an aminodiene intermediate.

-

Cyclodehydration: The intermediate undergoes a heat-induced cyclodehydration to yield the trisubstituted pyridine.

Macrocyclization and Final Assembly

Two different strategies for the final macrocyclization have been successfully employed.[1][2] One approach involves two key peptide coupling reactions to form the macrocycle, followed by the introduction of the dehydroalanine side chain in the final steps. The macrocyclization is typically achieved by forming an amide bond under high dilution conditions to favor the intramolecular reaction.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis.[3] Like other thiopeptide antibiotics, it is believed to bind to the bacterial ribosome, specifically to a complex of the 23S rRNA and the ribosomal protein L11. This binding event interferes with the function of GTP-dependent elongation factors, thereby halting the process of peptide chain elongation.

Additionally, this compound is known to be an inducer of the tipA promoter in Streptomyces.[6] The tipA gene product is a transcriptional regulator, and its induction by thiopeptides is a known characteristic of this class of antibiotics. This property has been utilized in screening programs to discover new thiopeptides.

Conclusion

This compound possesses a complex and fascinating chemical architecture centered around a macrocyclic peptide framework containing oxazole, thiazole, and pyridine rings. Its total synthesis has been successfully accomplished, providing valuable insights into the construction of such intricate natural products. The primary biological activity of this compound as a bacterial protein synthesis inhibitor makes it and its analogs interesting candidates for further investigation in the development of novel antibacterial agents. This guide provides a foundational understanding of its core structure and properties to aid researchers in this endeavor.

References

Initial Characterization of Promothiocin A's Antibacterial Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiopeptide antibiotics are a class of structurally complex natural products known for their potent activity against a range of bacterial pathogens.[1] These molecules typically inhibit bacterial protein synthesis by binding to the ribosome.[2] Promothiocin A, also known as Antibiotic SF-2741A, is a thiopeptide produced by Streptomyces sp. SF2741.[3] A related compound from the same organism, promoinducin, has demonstrated strong antibacterial activity against some Gram-positive bacteria.[4] The initial characterization of a new antibiotic's antibacterial spectrum is a critical step in the drug development process, providing essential data on its potency and range of activity. This guide details the standardized procedures for determining the antibacterial spectrum of this compound.

Data Presentation

A systematic presentation of the quantitative data is crucial for the comparative analysis of this compound's antibacterial activity. The following table provides a standardized format for reporting Minimum Inhibitory Concentration (MIC) values. Researchers should populate this table with their experimentally determined data.

Table 1: Antibacterial Spectrum of this compound (MIC in µg/mL)

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic 1 MIC (µg/mL) [Name] | Control Antibiotic 2 MIC (µg/mL) [Name] |

| Staphylococcus aureus | Positive | 29213 | |||

| Enterococcus faecalis | Positive | 29212 | |||

| Streptococcus pneumoniae | Positive | 49619 | |||

| Bacillus subtilis | Positive | 6633 | |||

| Escherichia coli | Negative | 25922 | |||

| Pseudomonas aeruginosa | Negative | 27853 | |||

| Klebsiella pneumoniae | Negative | 13883 | |||

| Acinetobacter baumannii | Negative | 19606 | |||

| Mycobacterium smegmatis | (Acid-Fast) | 700084 |

Experimental Protocols

The following are detailed methodologies for determining the antibacterial spectrum of this compound.

Broth Microdilution Method for MIC Determination

This is a widely used and standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (from Table 1)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Agar Dilution Method for MIC Determination

The agar dilution method is a reference method for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[6]

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains (from Table 1)

-

Inoculum replicating apparatus (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of this compound stock solution to the molten agar before pouring the plates.

-

Include a control plate with no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare bacterial suspensions as described for the broth microdilution method.

-

-

Inoculation and Incubation:

-

Spot-inoculate a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound.

-

Allow the inocula to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies.

-

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for Broth Microdilution MIC Assay.

References

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis and dynamics of multidrug recognition in a minimal bacterial multidrug resistance system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

Exploring the Untapped Potential: A Technical Guide to the Anticancer Properties of Promothiocin A

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promothiocin A, a member of the thiopeptide class of antibiotics, presents a compelling yet underexplored avenue for anticancer drug discovery. While extensive research has elucidated the antibacterial mechanisms of thiopeptides, their potential as anticancer agents is an emerging field of significant interest. This technical guide synthesizes the current understanding of thiopeptide bioactivity to build a prospective framework for investigating the anticancer properties of this compound. Although direct experimental data on this compound's effects on cancer cells are not yet available in published literature, this document extrapolates from closely related compounds to propose potential mechanisms of action, detailed experimental protocols for future investigation, and hypothetical signaling pathways. This guide serves as a foundational resource to stimulate and direct future research into the promising therapeutic potential of this compound in oncology.

Introduction to this compound and the Thiopeptide Family

This compound belongs to the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex structures, which include a central nitrogen-containing six-membered ring and numerous thiazole moieties.[1] While their potent antibacterial activity has been a primary focus, recent studies have revealed a broader range of biological functions, including anticancer, immunosuppressive, and antiplasmodial activities.[1]

Notably, the thiopeptide thiostrepton has been shown to selectively target and eliminate cancer cells without significant toxicity to healthy tissues.[1] This selectivity underscores the potential of thiopeptides as a valuable scaffold for the development of novel cancer therapeutics.

Postulated Anticancer Mechanisms of Action for this compound

Based on the activities of other well-studied thiopeptides, several potential mechanisms of action for this compound against cancer cells can be hypothesized. These are not mutually exclusive and may act in concert to induce cancer cell death.

Inhibition of Oncogenic Transcription Factors

One of the most promising anticancer mechanisms of thiopeptides is the targeting of oncogenic transcription factors. For instance, thiostrepton has been identified as an inhibitor of the Forkhead box M1 (FoxM1) transcription factor.[2] FoxM1 is a key regulator of cell cycle progression and is overexpressed in a wide range of human cancers, making it an attractive therapeutic target.

Induction of Mitophagy

Recent evidence suggests that thiopeptides can induce mitophagy, the selective autophagic removal of mitochondria.[2][3] This process can have a dual role in cancer, either promoting survival or inducing cell death depending on the cellular context. By triggering excessive or dysregulated mitophagy, this compound could potentially lead to catastrophic energy depletion and apoptosis in cancer cells. This activity appears to be independent of proteasome inhibition.[2][3]

Proteasome Inhibition

Some thiopeptides, including thiostrepton, have been shown to inhibit the 26S proteasome.[2] The proteasome is a critical component of the cellular machinery responsible for protein degradation, and its inhibition can lead to the accumulation of misfolded proteins and the induction of apoptosis. This is a clinically validated anticancer strategy, and this compound may share this activity.

Quantitative Data from Related Thiopeptide Studies

While specific quantitative data for this compound's anticancer activity is not available, the following table summarizes the reported activities of thiostrepton against various cancer cell lines to provide a benchmark for future studies.

| Thiopeptide | Cancer Cell Line | Activity Metric | Value | Reference |

| Thiostrepton | Breast Cancer (MCF-7) | IC50 | Not Specified | [1] |

| Thiostrepton | Prostate Cancer (PC-3) | IC50 | Not Specified | [1] |

| Thiostrepton | Pancreatic Cancer (PANC-1) | IC50 | Not Specified | [1] |

| Thiostrepton | Glioblastoma (U87) | IC50 | Not Specified | [1] |

Note: The provided reference mentions increased potency of a thiostrepton core against all cancer cell lines tested, but does not provide specific IC50 values in the abstract.[1] Further investigation of the full text would be required to obtain this specific data.

Proposed Experimental Protocols for Investigating this compound

To systematically evaluate the potential anticancer properties of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and non-cancerous control cells.

-

Methodology:

-

Culture a diverse panel of cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) and a non-cancerous cell line (e.g., human fibroblasts) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours.

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like the CyQUANT® Direct Cell Proliferation Assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Apoptosis and Cell Cycle Analysis

-

Objective: To determine if this compound induces apoptosis and/or causes cell cycle arrest in cancer cells.

-

Methodology:

-

Treat cancer cells with this compound at concentrations around the determined IC50 value.

-

For apoptosis analysis, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis for Mechanistic Insights

-

Objective: To investigate the effect of this compound on the expression of key proteins involved in postulated signaling pathways.

-

Methodology:

-

Treat cancer cells with this compound for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., FoxM1, LC3B for mitophagy, PARP, Caspase-3 for apoptosis) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway for the anticancer activity of this compound.

Caption: Proposed experimental workflow for evaluating the anticancer properties of this compound.

Caption: Hypothetical signaling pathways for this compound's anticancer activity.

Conclusion and Future Directions

This compound represents a promising but largely unexplored candidate for anticancer drug development. The broader class of thiopeptides has demonstrated significant potential in targeting key oncogenic pathways. The proposed mechanisms of action, including the inhibition of the FoxM1 transcription factor, induction of mitophagy, and proteasome inhibition, provide a solid foundation for future research.

The immediate next steps should involve the systematic in vitro evaluation of this compound against a comprehensive panel of cancer cell lines to establish its cytotoxic profile and selectivity. Positive findings would warrant progression to more detailed mechanistic studies and, eventually, in vivo validation in animal models of cancer. The structural complexity of this compound also offers opportunities for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The exploration of this compound's anticancer potential could pave the way for a new class of targeted therapies for a variety of malignancies.

References

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antiplasmodial Activity of Promothiocin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of structurally complex natural products, have garnered attention for their broad-spectrum biological activities, including potent antibacterial and anticancer properties. Within this class, Promothiocin A, a macrocyclic peptide containing a characteristic pyridine core and multiple thiazole rings, represents a promising but underexplored scaffold for antiplasmodial drug discovery. This technical guide provides a comprehensive overview of the current understanding and investigative methodologies for assessing the antiplasmodial potential of this compound and related thiopeptides. While specific experimental data for this compound is limited in publicly available literature, this document compiles representative data from closely related thiopeptides, namely thiostrepton and micrococcin P1, to offer a foundational understanding of the potential efficacy and cytotoxicity of this compound class. Detailed experimental protocols for in vitro antiplasmodial and cytotoxicity assays are provided, alongside visualizations of key experimental workflows and the proposed mechanism of action, to guide future research in this critical area.

Introduction to this compound and the Thiopeptide Class

This compound is a member of the thiopeptide family of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] These natural products are characterized by a highly modified macrocyclic structure that typically includes a nitrogen-containing six-membered ring (such as pyridine or piperidine) and multiple thiazole rings.[1] The unique and rigid conformation of thiopeptides is crucial for their biological activity, which primarily involves the inhibition of protein synthesis in prokaryotic systems.[2] This mechanism of action makes them attractive candidates for antimalarial research, as the Plasmodium parasite possesses an apicoplast, a non-photosynthetic plastid of prokaryotic origin that is essential for its survival and contains its own protein synthesis machinery.[3][4]

Quantitative Data on the Antiplasmodial and Cytotoxic Activity of Thiopeptides